molecular formula C7H14N4O B13494296 1-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-2-ol

1-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-2-ol

Cat. No.: B13494296
M. Wt: 170.21 g/mol
InChI Key: DUDNBSWQHASMPE-UHFFFAOYSA-N
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Description

1-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-2-ol is a compound that belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with an appropriate amino alcohol under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted products. Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound exhibits potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 1-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The compound may also modulate signaling pathways by binding to specific receptors, leading to downstream biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its use in various applications.

Comparison with Similar Compounds

1-Amino-1-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)propan-2-ol can be compared with other similar compounds, such as:

    1,2,4-Triazole: A basic triazole compound with broad applications in pharmaceuticals and agrochemicals.

    1,3-Dimethyl-1H-1,2,4-triazole: A derivative with similar structural features but different functional groups, leading to distinct chemical and biological properties.

    1-Amino-1-(1H-1,2,4-triazol-5-yl)propan-2-ol: A closely related compound with variations in the substitution pattern, affecting its reactivity and applications

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

1-amino-1-(2,5-dimethyl-1,2,4-triazol-3-yl)propan-2-ol

InChI

InChI=1S/C7H14N4O/c1-4(12)6(8)7-9-5(2)10-11(7)3/h4,6,12H,8H2,1-3H3

InChI Key

DUDNBSWQHASMPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C(C(C)O)N)C

Origin of Product

United States

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